3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Catalog No.
S3083239
CAS No.
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Product Name

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

MYWZFJXOLAXENE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

Solubility

not available

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, is a small molecule compound with the molecular formula C16H23NO4. This compound is recognized for its role as a model in studying vitamin D receptor agonists and their interactions with other molecules. It has been identified as a potential therapeutic agent, particularly in the treatment of neoplasms and urogenital diseases, including prostate cancer. The compound's structure features a tert-butoxycarbonyl group that enhances its stability and solubility, making it suitable for various biological applications.

  • Oxidation: The compound can be oxidized to form different oxidation states using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Common reducing agents like sodium borohydride can reduce the compound to yield various derivatives.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, utilizing reagents such as alkyl halides and nucleophiles .

The major products from these reactions depend on the specific conditions and reagents used.

The biological activity of 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid has been primarily studied in the context of its role as a vitamin D receptor agonist. It has shown promise in:

  • Inhibiting cancer cell growth: Particularly in prostate cancer models, it inhibits colony growth and induces cell cycle arrest.
  • Protein synthesis inhibition: This property makes it valuable for research into cellular processes influenced by vitamin D receptors .

The synthesis of 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid involves several steps:

  • Reduction of Vitamin D Derivative: A vitamin D derivative is reduced using sodium borohydride in a solvent mixture of ethanol and tetrahydrofuran.
  • Alkylation: The resulting alcohol intermediate is alkylated with propargyl bromide in the presence of potassium tert-butoxide and a crown ether.
  • Condensation: The propargyl ether undergoes condensation with hexafluoroacetone using butyllithium to yield a tertiary alcohol.
  • Photochemical Isomerization: The tertiary alcohol is then subjected to photochemical isomerization using anthracene as a sensitizer.
  • Deprotection: Finally, the tert-butyldimethylsilyl groups are removed using tetrabutylammonium fluoride in tetrahydrofuran .

3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid has several applications:

  • Research Tool: It serves as a model compound for studying vitamin D receptor interactions and mechanisms.
  • Therapeutic Development: Its properties make it a candidate for developing new therapeutic agents targeting prostate cancer and other neoplasms.
  • Proteomics Research: The compound is utilized in proteomics for studying protein interactions and functions.

Studies involving 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid have focused on its interactions with vitamin D receptors. These studies aim to elucidate how this compound influences gene expression and cellular processes mediated by these receptors. Understanding these interactions is crucial for developing targeted therapies that leverage the biological pathways associated with vitamin D signaling .

Several compounds share structural similarities with 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-2-tert-butoxycarbonylamino-5-phenylpentanoic acid98628-27-4Similar structure with variations in stereochemistry
(S)-2-tert-butoxycarbonylamino-4-phenybutanoic acid100564-78-1Contains similar functional groups but different side chains
(d)-2-tert-butoxycarbonylamino-5,5-difluoro-5-pheny-pentanoic acid218608-83-4Incorporates fluorine substituents, affecting biological activity
(R)-2-tert-butoxycarbonylamino-4-methylpentanoic acid13734-34-4Variation in side chain structure impacting solubility and activity

These compounds are unique due to differences in their functional groups or stereochemistry, which can significantly influence their biological activity and chemical reactivity .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-07-25

Explore Compound Types